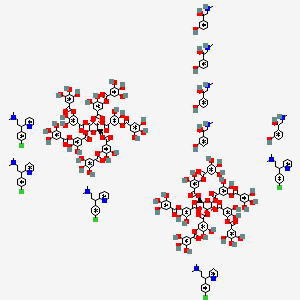

Rynatan

Description

Properties

CAS No. |

130463-94-4 |

|---|---|

Molecular Formula |

C277H264Cl5N15O102 |

Molecular Weight |

5612.412 |

InChI |

InChI=1S/2C76H52O46.5C16H19ClN2.5C9H13NO2/c2*77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;5*1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5*1-10-6-9(12)7-3-2-4-8(11)5-7/h2*1-20,52,63-65,76-101H,21H2;5*3-9,11,15H,10,12H2,1-2H3;5*2-5,9-12H,6H2,1H3/t2*52-,63-,64+,65-,76?;;;;;;5*9-/m11.....00000/s1 |

InChI Key |

KAWNXTJMGZPQTP-PVHVDDSLSA-N |

SMILES |

CNCC(C1=CC(=CC=C1)O)O.CNCC(C1=CC(=CC=C1)O)O.CNCC(C1=CC(=CC=C1)O)O.CNCC(C1=CC(=CC=C1)O)O.CNCC(C1=CC(=CC=C1)O)O.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |

Synonyms |

Rynatan |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Action of Phenylephrine on Alpha-1 Adrenergic Receptors: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylephrine is a synthetic sympathomimetic amine that functions as a selective agonist for alpha-1 (α₁) adrenergic receptors.[1][2] Its mechanism of action is centered on the activation of these G-protein coupled receptors (GPCRs), which are ubiquitously expressed in various tissues, most notably on the vascular smooth muscle.[1][3] Activation of α₁-adrenergic receptors by phenylephrine initiates a well-defined intracellular signaling cascade via the Gq/11 family of G-proteins.[3][4] This leads to the activation of phospholipase C (PLC), subsequent generation of second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), and a resultant increase in intracellular calcium (Ca²⁺) concentration, ultimately culminating in a physiological response such as smooth muscle contraction.[1][3][4] This guide provides an in-depth examination of this mechanism, presenting quantitative pharmacological data, detailed experimental protocols, and visual representations of the key pathways.

Core Mechanism: Receptor Binding and G-Protein Activation

Phenylephrine mimics the action of endogenous catecholamines like norepinephrine by binding to and activating α₁-adrenergic receptors.[3] These receptors are integral membrane proteins that belong to the GPCR superfamily.[5] Upon agonist binding, the receptor undergoes a conformational change that facilitates its coupling to and activation of the heterotrimeric G-protein, Gq/11.[3][4] This activation process involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gαq subunit, causing the dissociation of the Gαq-GTP subunit from the Gβγ dimer. Both the Gαq-GTP and Gβγ subunits are then free to interact with downstream effector proteins.[6]

The Gq/11 Signaling Cascade

The dissociated and activated Gαq-GTP subunit directly interacts with and activates its primary effector, phospholipase C-beta (PLCβ).[3][4][7] This enzyme catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3][4]

-

Inositol 1,4,5-Trisphosphate (IP₃) and Calcium Mobilization : IP₃ is a soluble molecule that diffuses through the cytoplasm and binds to IP₃ receptors, which are ligand-gated Ca²⁺ channels on the membrane of the endoplasmic reticulum (ER).[3][4] This binding triggers the release of stored Ca²⁺ from the ER into the cytosol, leading to a rapid and significant increase in the intracellular Ca²⁺ concentration.[1][3]

-

Diacylglycerol (DAG) and Protein Kinase C (PKC) Activation : DAG, being lipid-soluble, remains within the plasma membrane where it serves as a docking site and activator for protein kinase C (PKC) isoforms.[8][9] The recruitment of PKC to the membrane, facilitated by DAG, and its subsequent activation (which for conventional isoforms is also dependent on the increased intracellular Ca²⁺) leads to the phosphorylation of a multitude of substrate proteins on serine and threonine residues.[8][10] This phosphorylation cascade modulates the function of various cellular proteins, contributing to the overall physiological response.[10]

Quantitative Pharmacology of Phenylephrine

Phenylephrine exhibits selectivity for the α₁-adrenergic receptor family but also shows some variation in affinity and potency among the three subtypes: α₁ₐ, α₁ₑ, and α₁ₔ.[11][12][13] This subtype selectivity is crucial for understanding its tissue-specific effects and for the development of more targeted therapeutics. The quantitative data for phenylephrine's binding affinity (pKi) and functional potencies (pEC₅₀) for calcium mobilization and ERK phosphorylation are summarized below.

| Parameter | Alpha-1A (α₁ₐ) | Alpha-1B (α₁ₑ) | Alpha-1D (α₁ₔ) | Reference |

| Binding Affinity (pKi) | 5.86 | 4.87 | 4.70 | [13] |

| Functional Potency (pEC₅₀ - Calcium) | 6.33 | 5.99 | 5.82 | [13] |

| Functional Potency (pEC₅₀ - ERK) | 6.84 | 6.51 | 6.32 | [13] |

| Note: pKi and pEC₅₀ values are the negative logarithm of the molar concentration (Ki or EC₅₀). A higher value indicates greater affinity or potency, respectively. Data was derived from studies using cell lines stably expressing human α₁-receptor subtypes.[13] |

The data indicate that phenylephrine has a functional preference for the α₁ₐ subtype over the α₁ₑ and α₁ₔ subtypes.[13]

Experimental Protocols

The characterization of phenylephrine's action on α₁-adrenergic receptors relies on a suite of established in vitro assays. Below are detailed methodologies for two key experiments: the radioligand binding assay to determine binding affinity and the calcium mobilization assay to measure functional potency.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity (Ki) of a test compound (phenylephrine) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[14][15]

Objective: To determine the binding affinity (Ki) of phenylephrine for α₁-adrenergic receptor subtypes.

Materials:

-

Cell membranes from cell lines stably expressing a specific human α₁-adrenergic receptor subtype (α₁ₐ, α₁ₑ, or α₁ₔ).[13]

-

Radioligand: [³H]-Prazosin (a high-affinity α₁-antagonist).[13]

-

Competing Ligand: Phenylephrine (unlabeled).

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[13][16]

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[13]

-

96-well plates, glass fiber filters, and a cell harvester.[16]

-

Scintillation fluid and a scintillation counter.[13]

Methodology:

-

Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction via differential centrifugation. Resuspend the final membrane pellet in binding buffer.[16]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + [³H]-Prazosin + Binding Buffer.

-

Non-specific Binding (NSB): Membranes + [³H]-Prazosin + a high concentration of an unlabeled antagonist (e.g., 10 µM Phentolamine).

-

Competition: Membranes + [³H]-Prazosin + varying concentrations of phenylephrine.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[16]

-

Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.[16]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically trapped radioligand.[16]

-

Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[13]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of phenylephrine to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of phenylephrine that inhibits 50% of specific [³H]-Prazosin binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]

-

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a readout of the compound's potency (EC₅₀) and efficacy.[17]

Objective: To determine the functional potency (EC₅₀) of phenylephrine in stimulating calcium mobilization via α₁-adrenergic receptors.

Materials:

-

Whole cells stably expressing a specific human α₁-adrenergic receptor subtype.

-

Cell culture medium and 96- or 384-well black, clear-bottom assay plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) with a loading buffer, often containing probenecid to prevent dye extrusion.[18]

-

Phenylephrine solutions at various concentrations.

-

A kinetic fluorescence plate reader (e.g., FLIPR, FDSS).[17][18]

Methodology:

-

Cell Plating: Seed the cells into the assay plates and culture overnight to allow them to form a confluent monolayer.[18]

-

Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye solution to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.[18] Follow with a brief incubation at room temperature.[18]

-

Measurement: Place the assay plate into the kinetic fluorescence plate reader.

-

Baseline Reading: The instrument measures the baseline fluorescence for a short period (e.g., 10-20 seconds).[18]

-

Compound Addition: The instrument's integrated liquid handler automatically adds the different concentrations of phenylephrine to the wells.

-

Kinetic Reading: Immediately following compound addition, the instrument measures the change in fluorescence intensity over time (e.g., for 2-3 minutes) at a high frequency (e.g., 1 Hz). The increase in fluorescence corresponds to the increase in intracellular calcium.[18]

-

Data Analysis:

-

For each concentration, determine the peak fluorescence response over baseline.

-

Plot the peak response against the logarithm of the phenylephrine concentration.

-

Fit the data to a sigmoidal dose-response curve (e.g., four-parameter logistic equation) to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

-

Conclusion

The mechanism of action of phenylephrine is a classic example of Gq/11-coupled GPCR signaling. Its selective agonism at α₁-adrenergic receptors triggers a well-characterized cascade involving PLC, IP₃, DAG, and intracellular calcium, leading to significant physiological effects, primarily vasoconstriction.[1][3][19] Quantitative analysis reveals a functional preference for the α₁ₐ receptor subtype, an important consideration for its therapeutic applications and for the design of future subtype-selective drugs. The experimental protocols detailed herein represent the gold-standard methodologies for characterizing the pharmacological properties of compounds like phenylephrine at α₁-adrenergic receptors. A thorough understanding of this entire pathway, from receptor binding to cellular response, is fundamental for professionals engaged in pharmacological research and drug development.

References

- 1. droracle.ai [droracle.ai]

- 2. quora.com [quora.com]

- 3. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]

- 4. Phenylephrine acts via IP3-dependent intracellular NO release to stimulate L-type Ca2+ current in cat atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.amegroups.cn [cdn.amegroups.cn]

- 6. mdpi.com [mdpi.com]

- 7. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Protein kinase C - Wikipedia [en.wikipedia.org]

- 11. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selectivity of agonists for cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Characterization of Chlorpheniramine as a Histamine H1 Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of chlorpheniramine as a histamine H1 receptor antagonist. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.

Introduction to Chlorpheniramine and the Histamine H1 Receptor

Chlorpheniramine is a first-generation alkylamine antihistamine widely used in the treatment of allergic conditions such as rhinitis and urticaria.[1] Its therapeutic effects are primarily mediated through the competitive antagonism of the histamine H1 receptor.[2] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 protein. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various physiological responses.

Quantitative Analysis of In Vitro Activity

The in vitro antagonist activity of chlorpheniramine at the histamine H1 receptor has been quantified using various assays. The following tables summarize key quantitative data from radioligand binding and functional assays.

Table 1: Radioligand Binding Affinity of Chlorpheniramine for the Histamine H1 Receptor

| Radioligand | Preparation | Ki (nM) | Reference |

| [3H]-mepyramine | Human H1 Receptor in CHO cells | 2 | Not explicitly cited |

| [3H]-mepyramine | Guinea pig lung membranes (in buffer) | 3.5 ± 2.2 | [3] |

| [3H]-mepyramine | Guinea pig lung membranes (in plasma) | 30.3 ± 14.7 | [3] |

| [3H]-mepyramine | Hamster vas deferens smooth muscle cells (DDT1MF-2) | 1.2 | [4] |

| [3H]-mepyramine | Guinea pig hepatocytes | ~3 | [5] |

Table 2: Functional Antagonism of Chlorpheniramine at the Histamine H1 Receptor

| Assay Type | Tissue/Cell System | Parameter | Value | Reference |

| Histamine-induced Contraction | Guinea-pig duodenum | pA2 (d-isomer) | 8.63 ± 0.09 | [6] |

| Histamine-induced Contraction | Guinea-pig jejunum | pA2 (d-isomer) | 8.85 ± 0.09 | [6] |

| Histamine-induced Contraction | Guinea-pig ileum | pA2 (d-isomer) | 9.01 ± 0.16 | [6] |

| Histamine-induced Contraction | Guinea-pig colon | pA2 (d-isomer) | 9.11 ± 0.11 | [6] |

| Histamine H1 Receptor Antagonist Assay | Not Specified | IC50 | 12 nM | [7] |

| Histamine-induced Inositol Phosphate Production | Hamster vas deferens smooth muscle cells (DDT1MF-2) | KD | 1.2 nM | [4] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, created using Graphviz, illustrate the histamine H1 receptor signaling pathway and a typical in vitro experimental workflow for characterizing an antagonist like chlorpheniramine.

Caption: Histamine H1 Receptor Signaling Pathway.

Caption: Experimental Workflow for In Vitro Characterization of Chlorpheniramine.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize chlorpheniramine's antagonist activity at the histamine H1 receptor.

Radioligand Binding Assay

This assay measures the ability of chlorpheniramine to compete with a radiolabeled ligand for binding to the histamine H1 receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells recombinantly expressing the human histamine H1 receptor (e.g., CHO or HEK293 cells) or from tissues with high H1 receptor density (e.g., guinea pig lung).

-

Radioligand: [3H]-mepyramine (a selective H1 receptor antagonist).

-

Test Compound: Chlorpheniramine.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled H1 receptor antagonist (e.g., 10 µM mepyramine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail and Counter.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed volume of cell membrane preparation.

-

A fixed concentration of [3H]-mepyramine (typically at or near its KD value).

-

Varying concentrations of chlorpheniramine (for competition curve) or buffer (for total binding) or the non-specific binding control.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the chlorpheniramine concentration to generate a competition curve. Determine the IC50 value and then calculate the Ki value using the Cheng-Prusoff equation.

Calcium Influx Assay

This functional assay measures the ability of chlorpheniramine to inhibit the increase in intracellular calcium concentration induced by histamine.

Materials:

-

Cells: A cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM.

-

Agonist: Histamine.

-

Test Compound: Chlorpheniramine.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluorescence Plate Reader.

Protocol:

-

Cell Plating: Seed the cells into black, clear-bottom 96-well microplates and allow them to attach overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with the Fluo-4 AM loading solution in assay buffer for a specified time (e.g., 1 hour at 37°C).

-

Wash: Gently wash the cells with assay buffer to remove excess dye.

-

Pre-incubation: Add varying concentrations of chlorpheniramine or vehicle control to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add a fixed concentration of histamine (typically the EC80) to all wells simultaneously and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Calculate the percentage of inhibition of the histamine response by chlorpheniramine at each concentration. Plot the percentage of inhibition against the logarithm of the chlorpheniramine concentration to generate a dose-response curve and determine the IC50 value.

Conclusion

The in vitro data presented in this technical guide robustly characterize chlorpheniramine as a potent antagonist of the histamine H1 receptor. Its high binding affinity, demonstrated by low nanomolar Ki values, and its effective functional antagonism, confirmed by pA2 and IC50 values, provide a clear pharmacological basis for its clinical efficacy in allergic disorders. The detailed experimental protocols and visual aids included herein serve as a valuable resource for researchers aiming to further investigate the properties of chlorpheniramine or to characterize novel H1 receptor antagonists.

References

- 1. Desensitization of histamine H1 receptor-mediated inositol phosphate production in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of H1- and H2-receptor blocking agents on histamine-induced bronchoconstriction in non-asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Histamine H1-receptor-mediated inositol phospholipid hydrolysis in DDT1MF-2 cells: agonist and antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histamine activates phosphorylase and inositol phosphate production in guinea pig hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of histamine H1-, H2- and H3-receptor selective drugs on the mechanical activity of guinea-pig small and large intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleck.co.jp [selleck.co.jp]

The Pharmacokinetics and Metabolism of Rynatan's Active Components: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rynatan, a combination medication, has been formulated in various iterations to provide symptomatic relief from the common cold, sinusitis, and allergic rhinitis. Its therapeutic effects are derived from the synergistic action of its active pharmaceutical ingredients (APIs), which primarily include the decongestant phenylephrine and the antihistamines chlorpheniramine and pyrilamine. Understanding the pharmacokinetic and metabolic profiles of these components is critical for optimizing drug delivery, ensuring efficacy, and minimizing adverse effects. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of phenylephrine, chlorpheniramine, and pyrilamine, supported by quantitative data, detailed experimental methodologies, and visual representations of metabolic pathways and experimental workflows.

Pharmacokinetic Profiles of Active Components

The pharmacokinetic parameters of phenylephrine, chlorpheniramine, and pyrilamine have been characterized in various studies. A summary of these key parameters is presented in the tables below for easy comparison. It is important to note that the salt form of the active ingredient, such as tannate versus hydrochloride or maleate, can influence the rate of absorption. The tannate salt form is designed for a more extended-release profile.[1]

Table 1: Pharmacokinetic Parameters of Phenylephrine

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~38% | [2][3] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | [2][3] |

| Elimination Half-Life (t½) | 2 - 3 hours | [4] |

| Volume of Distribution (Vd) | 200 - 500 L | [5] |

| Protein Binding | 95% | [4] |

| Primary Route of Metabolism | Gut wall and liver (extensive first-pass) | [4][5] |

| Primary Route of Excretion | Renal | [4] |

Table 2: Pharmacokinetic Parameters of Chlorpheniramine

| Parameter | Value | Reference |

| Bioavailability (Oral) | 25 - 50% | [6][7] |

| Time to Peak Plasma Concentration (Tmax) | 2 - 6 hours | [8] |

| Elimination Half-Life (t½) | ~20 - 24 hours (adults) | [8][9] |

| Volume of Distribution (Vd) | 6 - 12 L/kg (adults) | [10] |

| Protein Binding | ~72% | [7] |

| Primary Route of Metabolism | Liver (CYP2D6) | [7][9] |

| Primary Route of Excretion | Renal | [8] |

Table 3: Pharmacokinetic Parameters of Pyrilamine

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~18% (in horses) | [11] |

| Time to Peak Plasma Concentration (Tmax) | ~2 - 3 hours | [12] |

| Elimination Half-Life (t½) | ~16 hours | [12] |

| Volume of Distribution (Vd) | Not well-defined in humans | |

| Protein Binding | Not well-defined in humans | |

| Primary Route of Metabolism | Liver | [13] |

| Primary Route of Excretion | Renal | [13] |

Metabolism of Active Components

The biotransformation of Rynatan's active ingredients is extensive and crucial for their clearance from the body.

Phenylephrine undergoes significant first-pass metabolism in the intestinal wall and liver.[4][5] The primary metabolic pathways are sulfation and glucuronidation of the phenolic hydroxyl group, as well as oxidative deamination by monoamine oxidase (MAO) to form 3-hydroxymandelic acid.[4][5]

Chlorpheniramine is metabolized in the liver, primarily through the cytochrome P450 enzyme system, with CYP2D6 being a key enzyme.[7][9] The main metabolic pathways involve N-demethylation to form monodesmethylchlorpheniramine and didesmethylchlorpheniramine.[9] The disposition of chlorpheniramine is stereoselective, with the more active (S)-(+)-enantiomer being cleared more slowly than the (R)-(-)-enantiomer.[14]

Pyrilamine is metabolized in the liver.[13] The major metabolite identified in urine is O-desmethylpyrilamine.[15] Other metabolic pathways may include N-oxidation and ring hydroxylation, followed by conjugation.[16]

Experimental Protocols

The quantification of phenylephrine, chlorpheniramine, pyrilamine, and their metabolites in biological matrices is essential for pharmacokinetic studies. Below are detailed methodologies for their analysis.

Workflow for a Typical Pharmacokinetic Study

Detailed Methodologies for Bioanalysis

1. Quantification of Phenylephrine in Human Plasma by UPLC-MS/MS

-

Sample Preparation: Solid-phase extraction (SPE) is a common method for pre-purifying plasma samples.[4] Alternatively, protein precipitation followed by derivatization with dansyl-chloride can be employed.[17]

-

Chromatography:

-

Column: A BEH HILIC column or a Gemini C18 column can be used.[4][17]

-

Mobile Phase: An isocratic mobile phase of 10mM ammonium formate (pH 3.5) and acetonitrile (10:90, v/v) at a flow rate of 0.4 mL/min is effective for the HILIC method.[4] For the derivatized compound, a gradient elution is used.[17]

-

-

Mass Spectrometry:

2. Quantification of Chlorpheniramine and its Metabolites in Urine by GC-MS

-

Sample Preparation: Dispersive liquid-liquid microextraction (DLLME) is a simple and efficient technique. The urine sample is basified, and an appropriate mixture of a disperser solvent (e.g., acetonitrile) and an extraction solvent (e.g., carbon tetrachloride) is rapidly injected. After centrifugation, the sedimented organic phase is collected for analysis.

-

Gas Chromatography:

-

Column: A capillary column such as a TRB-5-625 is suitable.

-

Carrier Gas: Nitrogen is used as the carrier gas.

-

Temperature Program: A programmed temperature gradient is employed to achieve optimal separation.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) is commonly used.

-

Detection: The instrument is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

3. Quantification of Pyrilamine and O-Desmethylpyrilamine in Serum and Urine by GC-MS

-

Sample Preparation:

-

Urine: Urine samples are first hydrolyzed using β-glucuronidase to cleave any glucuronide conjugates.

-

Serum and Hydrolyzed Urine: Solid-phase extraction (SPE) on a Bond Elut LRC-PRS column is used for cleanup and concentration.[8]

-

-

Gas Chromatography:

-

Derivatization: The extract containing O-desmethylpyrilamine is derivatized, for example, using a silylating agent, to improve its chromatographic properties.[8]

-

Column: A suitable capillary column is used for separation.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) is employed.

-

Detection: Selected ion monitoring (SIM) is used for quantification, with specific ions monitored for pyrilamine, its derivatized metabolite, and an internal standard.[8]

-

Conclusion

The active components of Rynatan—phenylephrine, chlorpheniramine, and pyrilamine—exhibit distinct pharmacokinetic and metabolic profiles. Phenylephrine is characterized by its low oral bioavailability due to extensive first-pass metabolism and a short half-life. Chlorpheniramine has a longer half-life and is metabolized primarily by CYP2D6. Pyrilamine also undergoes hepatic metabolism, with O-desmethylpyrilamine being a major metabolite. The tannate salt formulations are designed to provide a more sustained release of the active ingredients. The detailed experimental protocols provided herein offer a foundation for researchers and drug development professionals to conduct further studies on these compounds, contributing to the development of safer and more effective respiratory medications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. "GC and HPTLC- Densitometric methods for Simultaneous Determination of " by Lamia M. Abdel-Halim, Nesrin K. Ramadan et al. [bfopcu.eg.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Analysis of phenylephrine in plasma: initial data about the concentration-effect relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 9. helixchrom.com [helixchrom.com]

- 10. thomastobin.com [thomastobin.com]

- 11. Analysis of rat urine for metabolites of pyrilamine via high-performance liquid chromatography/thermospray mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC Method for Analysis of Phenylephrine HCl on Primesep S Column by SIELC Technologies | SIELC Technologies [sielc.com]

- 13. Pyrilamine (91-84-9) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 14. Pre-column derivatization method for determining phenylephrine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. rjptonline.org [rjptonline.org]

- 17. Pyrilamine and O-desmethylpyrilamine detection in equine serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Development and Formulation of Rynatan: A Technical Overview for Allergic Rhinitis Management

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the historical development, formulation, and clinical pharmacology of Rynatan, a combination medication historically used for the symptomatic relief of allergic rhinitis. This document will detail the evolution of its formulation, the pharmacological actions of its constituent components, and a summary of key clinical findings.

Historical Context and Development

The development of Rynatan is rooted in the mid-20th century discovery and clinical application of antihistamines and sympathomimetic decongestants. First-generation antihistamines, such as chlorpheniramine and pyrilamine, were developed in the 1930s and became clinically available in the 1940s.[1] These agents proved effective in mitigating the symptoms of allergic reactions by blocking the action of histamine at H1 receptors.

The Rynatan brand name has been applied to several formulations over the years, all centered around the synergistic combination of an antihistamine and a nasal decongestant. Clinical trial data from as early as 1990 demonstrates the use of a Rynatan formulation for allergic rhinitis, indicating a long history of its clinical application. While specific formulations have been discontinued in the United States, the principles behind its mechanism of action remain relevant in the development of combination therapies for respiratory conditions.[2][3]

Formulation and Active Pharmaceutical Ingredients

Rynatan has been available in various oral dosage forms, including tablets and pediatric suspensions. The core of its formulation lies in the combination of one or two first-generation antihistamines with a sympathomimetic amine decongestant.

Table 1: Historical Formulations of Rynatan

| Formulation Type | Active Ingredient | Strength |

| Tablet (as per 1990 Clinical Trial) | Chlorpheniramine Tannate | 8 mg |

| Pyrilamine Tannate | 25 mg | |

| Phenylephrine Tannate | 25 mg | |

| Tablet (Later Formulation) | Chlorpheniramine Tannate | 9 mg |

| Phenylephrine Tannate | 25 mg | |

| Pediatric Suspension (per 5 mL) | Chlorpheniramine Tannate | 2 mg |

| Pyrilamine Tannate | 12.5 mg | |

| Phenylephrine Tannate | 5 mg |

Note: Tannate salts were utilized to provide a more sustained release of the active ingredients.

Mechanism of Action and Signaling Pathways

The therapeutic effect of Rynatan in allergic rhinitis stems from the distinct yet complementary actions of its active ingredients.

Phenylephrine: A Selective Alpha-1 Adrenergic Agonist

Phenylephrine provides nasal decongestion through its selective agonism of alpha-1 adrenergic receptors located on the vascular smooth muscle of nasal blood vessels. This interaction initiates a signaling cascade that leads to vasoconstriction, reducing blood flow and swelling of the nasal mucosa.

Chlorpheniramine and Pyrilamine: H1-Receptor Antagonists

Chlorpheniramine and pyrilamine are first-generation antihistamines that act as inverse agonists at the H1 histamine receptor. By binding to and stabilizing the inactive conformation of the H1 receptor, they prevent histamine from binding and initiating the allergic cascade. This blockade of the H1 receptor-Gq/11 protein signaling pathway prevents the release of intracellular calcium, thereby reducing the symptoms of allergic rhinitis such as sneezing, itching, and rhinorrhea.

Clinical Efficacy and Safety Data

Clinical studies have demonstrated the efficacy of Rynatan and its constituent components in the management of allergic rhinitis. A key randomized, double-blind, placebo-controlled study provides valuable quantitative data.

Table 2: Summary of Efficacy Data from a Clinical Trial of Rynatan in Allergic Rhinitis

| Outcome Measure | Rynatan Group (n=52) | Placebo Group (n=52) | p-value |

| Symptom Relief | Significantly more relief | Less relief | 0.003 |

| Global Symptom Improvement | 34 subjects (65.4%) | 18 subjects (34.6%) | 0.002 |

Source: Weiler JM, et al. Ann Allergy. 1990 Jan;64(1):63-7.[4]

Experimental Protocol: Weiler et al. (1990)

-

Study Design: Randomized, double-blind, parallel-group, placebo-controlled acute study.

-

Participants: 104 volunteers with a history of allergic rhinitis.

-

Setting: City park during the peak of the grass pollen season.

-

Intervention: Rynatan (8 mg chlorpheniramine tannate, 25 mg pyrilamine tannate, 25 mg phenylephrine tannate) or placebo administered at noon and 7:30 PM on day one, and 8:30 AM on day two.

-

Data Collection: Subjects completed hourly symptom cards to evaluate the severity of allergic rhinitis symptoms and any adverse experiences.

-

Primary Endpoint: Allergic rhinitis symptom relief compared to baseline.

Discussion and Conclusion

The combination of a nasal decongestant and one or more antihistamines in a single formulation, as exemplified by Rynatan, represented a logical approach to concurrently address multiple symptoms of allergic rhinitis. The historical use of this and similar combination products underscores the clinical utility of targeting both nasal congestion and histamine-mediated symptoms.

While the Rynatan brand has been largely discontinued, the principles of its formulation continue to inform the development of modern over-the-counter and prescription medications for allergic rhinitis. The data presented in this guide highlight the established efficacy of its core components and provide a valuable historical perspective for researchers and professionals in the field of drug development. The signaling pathways illustrated provide a clear visual representation of the molecular mechanisms underlying the therapeutic effects of these agents.

References

A Technical Guide to Phenylephrine: Mechanisms in Vasoconstriction and Application in Nasal Decongestion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylephrine (PE) is a synthetic sympathomimetic amine that has long been utilized in clinical practice, primarily for its vasoconstrictive properties.[1] It functions as a selective agonist for α1-adrenergic receptors, leading to its application in treating hypotension and as a component in over-the-counter (OTC) nasal decongestants.[2][3] This technical guide provides an in-depth examination of the molecular mechanisms underlying phenylephrine-induced vasoconstriction, its intended role in alleviating nasal congestion, and the experimental methodologies employed in its study. Recent regulatory reviews concerning the efficacy of oral phenylephrine formulations for nasal congestion will also be addressed.[4][5]

Core Mechanism of Action: α1-Adrenergic Receptor-Mediated Vasoconstriction

Phenylephrine's primary pharmacological effect is the constriction of vascular smooth muscle.[6] This is achieved through its selective binding to and activation of α1-adrenergic receptors located on the surface of these muscle cells.[1][7] Unlike other sympathomimetics, phenylephrine has minimal activity on β-adrenergic receptors, which makes it a pure vasoconstrictor with negligible direct effects on cardiac contractility or heart rate.[6]

The α1-Adrenergic Signaling Cascade

The activation of α1-adrenergic receptors by phenylephrine initiates a well-characterized intracellular signaling cascade mediated by the Gq alpha subunit (Gαq) of a heterotrimeric G-protein.[7][8]

The sequence of events is as follows:

-

Receptor Binding: Phenylephrine binds to the α1-adrenergic receptor, inducing a conformational change.

-

G-Protein Activation: The activated receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gαq subunit, causing the Gαq-GTP complex to dissociate from the Gβγ dimer.[9]

-

Phospholipase C (PLC) Activation: The dissociated Gαq-GTP complex binds to and activates the enzyme Phospholipase C-beta (PLCβ).[10][11]

-

Second Messenger Production: PLCβ catalyzes the hydrolysis of the membrane phospholipid Phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG).[7][11]

-

Intracellular Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which function as ligand-gated calcium channels.[11][12] This binding triggers the release of stored Ca2+ ions from the ER into the cytoplasm, leading to a sharp increase in intracellular calcium concentration.[7]

-

Smooth Muscle Contraction: The elevated cytoplasmic Ca2+ binds to calmodulin, and this complex activates myosin light-chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.[1]

References

- 1. crnaschoolprepacademy.com [crnaschoolprepacademy.com]

- 2. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. FDA clarifies results of recent advisory committee meeting on oral phenylephrine | FDA [fda.gov]

- 5. pshp.org [pshp.org]

- 6. droracle.ai [droracle.ai]

- 7. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

- 11. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 12. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

An In-depth Analysis of the Synergistic Effects in Rynatan's Formulation

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Rynatan®, a formulation historically comprised of phenylephrine, chlorpheniramine, and pyrilamine, represents a multi-symptom approach to the management of allergic rhinitis and other upper respiratory conditions. This document provides a detailed technical analysis of the individual pharmacological actions of its components and explores the synergistic and additive effects that arise from their combination. By targeting distinct yet complementary pathways in the pathophysiology of allergic inflammation and nasal congestion, the formulation aims to provide more comprehensive and effective symptom relief than could be achieved with monotherapy. This whitepaper will delve into the mechanisms of action, present available clinical data, detail experimental protocols for the evaluation of such combinations, and visualize the relevant signaling pathways.

Introduction: The Rationale for Combination Therapy

Allergic rhinitis is a multifaceted condition characterized by a cascade of inflammatory events, primarily mediated by histamine, leading to symptoms such as sneezing, itching, and rhinorrhea.[1][2] Concurrently, vasodilation of blood vessels in the nasal mucosa contributes to nasal congestion.[3] A therapeutic approach that simultaneously addresses both the histaminergic and congestive components is therefore highly desirable. Rynatan's formulation is designed to meet this need by combining a decongestant with two first-generation antihistamines.

Active Pharmaceutical Ingredients and Individual Mechanisms of Action

The Rynatan formulation discussed in this whitepaper contains the following active ingredients:

-

Phenylephrine: A selective alpha-1 adrenergic receptor agonist.[4]

-

Chlorpheniramine: A first-generation H1-histamine receptor inverse agonist.[5]

-

Pyrilamine (Mepyramine): A first-generation H1-histamine receptor inverse agonist.[5]

Phenylephrine: The Decongestant

Phenylephrine primarily acts on alpha-1 adrenergic receptors located on the smooth muscle of blood vessels.[4] Activation of these Gq protein-coupled receptors initiates a signaling cascade that results in vasoconstriction, reducing blood flow and edema in the nasal mucosa, thereby alleviating nasal congestion.[3][4]

Chlorpheniramine and Pyrilamine: The Antihistamines

Both chlorpheniramine and pyrilamine are first-generation antihistamines that act as inverse agonists at H1 histamine receptors.[5][6] By binding to and stabilizing the inactive conformation of the H1 receptor, they prevent the action of histamine, a key mediator of allergic symptoms.[5] This blockade mitigates symptoms such as sneezing, itching, and rhinorrhea.[1] Being first-generation agents, they can also cross the blood-brain barrier, which can lead to sedation.[6] The inclusion of two distinct antihistamines may broaden the spectrum of H1 receptor antagonism.

The Synergistic and Additive Framework of Rynatan

The enhanced efficacy of Rynatan's formulation can be attributed to the complementary and potentially synergistic interactions of its components, which target different facets of the pathophysiology of allergic rhinitis.

-

Complementary Action: Phenylephrine directly addresses nasal congestion by vasoconstriction, a symptom that antihistamines alone are less effective at treating.[3] Conversely, chlorpheniramine and pyrilamine target the histamine-mediated symptoms of sneezing, itching, and runny nose, which are not addressed by phenylephrine.[1] This dual approach provides more comprehensive symptom relief.

-

Potential for Synergy: While direct evidence for pharmacological synergy (an effect greater than the sum of the individual components) is limited in publicly available literature, a plausible basis for such an interaction exists. Histamine, in addition to its direct effects, can contribute to vasodilation. By blocking histamine's effects, the antihistamines in Rynatan may potentiate the vasoconstrictive action of phenylephrine. Furthermore, the combination of two antihistamines could lead to a more complete blockade of H1 receptors.

Quantitative Data from Clinical Investigations

Clinical studies have demonstrated the efficacy of combining antihistamines and decongestants. While specific data for the three-component Rynatan formulation is scarce, studies on similar combinations provide valuable insights.

A study evaluating a combination of chlorpheniramine maleate and phenylephrine in pediatric patients with allergic rhinitis showed a significant reduction in Total Symptom Score (TSS).

| Time Point | Mean Total Symptom Score (TSS) | Percentage Reduction from Baseline |

| Baseline (Day 1) | 6.19 | 0% |

| Day 3 | 3.09 | 49.95% |

| Day 5 | 0.75 | 87.88% |

Table 1: Reduction in Mean Total Symptom Score (TSS) in Pediatric Patients with Allergic Rhinitis Treated with a Chlorpheniramine and Phenylephrine Combination.

Another study with the same combination in infants also reported a significant reduction in TSS.[7]

| Time Point | Mean Total Symptom Score (TSS) | Percentage Reduction from Baseline |

| Baseline | 5.677 | 0% |

| Day 3 | 2.711 | 52.23% |

| Day 5 | 0.542 | 90.44% |

Table 2: Efficacy of a Chlorpheniramine Maleate and Phenylephrine Combination in Infants with Allergic Rhinitis.[7]

These studies indicate that the combination of an antihistamine and a decongestant is effective in reducing the symptoms of allergic rhinitis.[7]

Experimental Protocols

The evaluation of antihistamine and decongestant combinations typically involves randomized, double-blind, placebo-controlled clinical trials. Below is a generalized protocol based on studies of such formulations.

Study Design

A randomized, double-blind, parallel-group, placebo-controlled study is the gold standard. Participants are randomly assigned to receive the combination therapy, one of the individual components, or a placebo.

Participant Selection

-

Inclusion Criteria: Healthy adults or children with a documented history of allergic rhinitis, and who are currently experiencing moderate to severe symptoms.

-

Exclusion Criteria: Patients with significant cardiovascular disease, hypertension, hyperthyroidism, glaucoma, or those taking medications that may interact with the study drugs (e.g., MAO inhibitors).[8]

Treatment Regimen

The study medication (combination, monotherapy, or placebo) is administered at a fixed dosage and schedule for a defined treatment period (e.g., 5-7 days).

Efficacy Assessment

The primary efficacy endpoint is often the change from baseline in the Total Symptom Score (TSS), which typically includes patient-rated scores for:

-

Nasal congestion

-

Rhinorrhea (runny nose)

-

Sneezing

-

Nasal itching

Symptoms are rated on a Likert-type scale (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).

Safety Assessment

Safety is monitored through the recording of all adverse events, vital sign measurements, and physical examinations throughout the study.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the active ingredients in Rynatan.

Phenylephrine and the Alpha-1 Adrenergic Receptor Pathway

Caption: Alpha-1 adrenergic receptor signaling cascade initiated by phenylephrine.

Antihistamines and the H1 Histamine Receptor Pathway

Caption: Mechanism of action of H1-antihistamines in blocking the histamine pathway.

Logical Workflow for Synergistic Symptom Relief

Caption: Complementary actions of Rynatan's components leading to comprehensive relief.

Conclusion

The formulation of Rynatan, combining the alpha-1 adrenergic agonist phenylephrine with the H1-histamine inverse agonists chlorpheniramine and pyrilamine, provides a compelling example of a rational, multi-target approach to the treatment of allergic rhinitis. By simultaneously addressing nasal congestion and histamine-mediated symptoms, the combination offers a broader spectrum of relief than its individual components. While the precise synergistic interactions at a molecular level require further elucidation, the available clinical data and the complementary mechanisms of action strongly support the therapeutic advantages of this combination therapy. This whitepaper provides a foundational understanding for researchers and drug development professionals interested in the principles and application of combination therapies in respiratory and allergic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Towards definitive management of allergic rhinitis: best use of new and established therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. secure.medicalletter.org [secure.medicalletter.org]

- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijcmr.com [ijcmr.com]

- 8. Symptomatic treatment of the common cold with a fixed-dose combination of paracetamol, chlorphenamine and phenylephrine: a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Deconstructing "Rynatan"—A Review of its Constituent Analogues and Principles of Early-Phase Clinical Evaluation

Disclaimer: The drug "Rynatan" is not a novel investigational compound but a brand name for a discontinued combination product. Formulations of Rynatan contained first-generation antihistamines (chlorpheniramine, pyrilamine) and a sympathomimetic decongestant (phenylephrine).[1][2][3][4] This whitepaper will, therefore, address the core components of Rynatan and their analogues, providing a technical guide relevant to the early-phase clinical development of such compounds for researchers, scientists, and drug development professionals.

Introduction: The Pharmacological Basis of Rynatan's Components

Rynatan was indicated for the symptomatic relief of nasal congestion and other symptoms associated with the common cold, sinusitis, and allergic rhinitis.[1][3] Its clinical efficacy was derived from the synergistic action of two distinct pharmacological classes:

-

H1 Antihistamines (Chlorpheniramine, Pyrilamine): These are first-generation histamine H1 receptor inverse agonists. They competitively block the effects of histamine on H1 receptors in the nasal vasculature and sensory nerves, thereby reducing rhinorrhea, sneezing, and itching.[2][5]

-

Alpha-1 Adrenergic Agonist (Phenylephrine): This sympathomimetic amine acts as a selective agonist of the alpha-1 adrenergic receptor.[2] Its activation leads to vasoconstriction of the nasal blood vessels, reducing swelling and alleviating nasal congestion.[2][5]

Modern drug development focuses on improving the safety and efficacy profiles of these older drug classes. For antihistamines, this has led to the development of second and third-generation agents with reduced sedative effects. For decongestants, research continues into agents with favorable cardiovascular safety profiles. This guide will use the components of Rynatan as a model to discuss the principles of early-phase clinical evaluation for these drug classes.

Quantitative Data Summary

While specific early-phase (Phase 1) clinical trial data for the Rynatan combination is not publicly available, extensive data exists for its active ingredients and their analogues. The following tables summarize key quantitative parameters.

Table 2.1: Pharmacokinetic Properties of Key Components

| Parameter | Chlorpheniramine | Phenylephrine |

| Bioavailability | 25% - 50% (extensive first-pass metabolism) | <38% (extensive first-pass metabolism) |

| Time to Peak (Tmax) | 2.5 - 6 hours | ~0.75 - 2 hours |

| Protein Binding | ~70% | ~95% |

| Volume of Distribution | 2.5 - 3.2 L/kg | 200 - 500 L |

| Elimination Half-Life | 20 - 30 hours | 2 - 3 hours |

| Metabolism | Hepatic (CYP2D6) | Intestinal and Hepatic (MAO, SULT) |

| Excretion | Primarily Renal | Primarily Renal |

Note: Data is compiled from general pharmacology literature for these well-established compounds.

Table 2.2: Efficacy in Allergic Rhinitis Clinical Models

| Compound Class | Efficacy Measure | Result | Citation |

| Rynatan Combination | Global Symptom Improvement vs. Placebo | 34/52 (65%) for Rynatan vs. 18/52 (35%) for Placebo (p=0.002) | [6] |

| Rynatan Combination | Allergic Rhinitis Symptom Relief vs. Placebo | Statistically significant improvement (p=0.003) | [6] |

| Azatadine/Pseudoephedrine | Marked Improvement vs. Placebo | 74% for combination vs. 29% for Placebo | [7] |

Table 2.3: Common Adverse Events Profile (First-Generation Antihistamines & Sympathomimetics)

| Adverse Event | Frequency / Severity | Notes | Citation(s) |

| Drowsiness / Sedation | Common | CNS depressant effects, additive with alcohol. | [1][2] |

| Dry Mouth / Mucous Membranes | Common | Anticholinergic effect of antihistamines. | [2] |

| Dizziness | Common | More likely in elderly patients. | [1] |

| Hypertension | Caution Advised | Sympathomimetic effect of phenylephrine. | [1][3] |

| CNS Stimulation | Rare (overdose) | May vary from restlessness to convulsions. | [1][3] |

Experimental Protocols

The following are representative protocols for key experiments conducted during the early-phase clinical development of antihistamines and decongestants.

Protocol: Histamine-Induced Wheal and Flare Suppression (Pharmacodynamic Assessment)

-

Objective: To assess the in-vivo H1-receptor blocking activity of an investigational antihistamine.

-

Methodology:

-

Subject Enrollment: Healthy adult volunteers with a documented positive skin-prick test to histamine.

-

Baseline Assessment: Intradermal injections of histamine phosphate (e.g., 5 µg/mL) are administered on the volar surface of the forearm. The resulting wheal (edema) and flare (erythema) areas are outlined and measured (e.g., via digital imaging or planimetry) at a set time point (e.g., 15 minutes).

-

Dosing: Subjects are randomized to receive a single dose of the investigational drug or placebo in a double-blind, crossover design.

-

Post-Dose Assessment: The histamine challenge is repeated at multiple time points post-dose (e.g., 1, 2, 4, 8, 12, 24 hours).

-

Data Analysis: The percentage inhibition of the wheal and flare response is calculated for each time point relative to baseline. This allows for characterization of the onset and duration of action.

-

Protocol: Single Ascending Dose (SAD) Safety and Pharmacokinetic Study

-

Objective: To evaluate the safety, tolerability, and pharmacokinetics of an investigational drug across a range of single doses.

-

Methodology:

-

Subject Enrollment: Healthy adult volunteers.

-

Study Design: Double-blind, placebo-controlled, sequential dose-escalation cohorts. Each cohort (e.g., 8 subjects) is randomized to receive the active drug (e.g., 6 subjects) or placebo (e.g., 2 subjects).

-

Dose Escalation: The first cohort receives the lowest planned dose. A safety committee reviews all safety and tolerability data before escalating to the next, higher dose cohort.

-

Safety Monitoring: Intensive monitoring includes continuous telemetry (for cardiovascular effects), vital signs, ECGs, clinical laboratory tests (hematology, chemistry, urinalysis), and adverse event reporting.

-

Pharmacokinetic Sampling: Serial blood samples are collected at pre-defined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours post-dose) to determine key PK parameters like Cmax, Tmax, AUC, and half-life.

-

Data Analysis: Safety data is summarized by dose cohort. PK parameters are calculated using non-compartmental analysis.

-

Visualizations: Signaling Pathways and Workflows

Signaling Pathway: H1 Receptor Antagonism

Caption: Mechanism of H1 antihistamines in blocking histamine-mediated allergic responses.

Signaling Pathway: Alpha-1 Adrenergic Agonism

Caption: Mechanism of phenylephrine in inducing vasoconstriction for nasal decongestion.

Experimental Workflow: Phase 1 Single Ascending Dose (SAD) Trial

References

- 1. nyallergy.com [nyallergy.com]

- 2. Articles [globalrx.com]

- 3. drugs.com [drugs.com]

- 4. drugs.com [drugs.com]

- 5. Articles [globalrx.com]

- 6. Randomized, double-blind, parallel groups, placebo-controlled study of efficacy and safety of Rynatan in the treatment of allergic rhinitis using an acute model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azatadine maleate/pseudoephedrine sulfate repetabs versus placebo in the treatment of severe seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to the Cellular and Molecular Targets of First-Generation Antihistamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

First-generation antihistamines, a class of drugs developed in the mid-20th century, have long been mainstays in the treatment of allergic conditions.[1][2] Their efficacy in alleviating symptoms of allergic rhinitis, urticaria, and other hypersensitivity reactions is well-documented.[3] However, their utility is often tempered by a broad side-effect profile, a direct consequence of their promiscuous interactions with a range of cellular and molecular targets beyond their primary site of action. This technical guide provides an in-depth exploration of the molecular pharmacology of first-generation antihistamines, detailing their interactions with primary and secondary receptor targets, the signaling pathways they modulate, and the experimental methodologies used to characterize these interactions.

Primary Target: The Histamine H1 Receptor

The principal therapeutic effect of first-generation antihistamines is mediated through their interaction with the histamine H1 receptor (H1R), a member of the G-protein coupled receptor (GPCR) superfamily.[4] These drugs act as inverse agonists, not neutral antagonists, at the H1R. This means they bind to the inactive conformation of the receptor, shifting the equilibrium away from the active state and thereby reducing its constitutive activity.[5]

H1 Receptor Signaling Pathway

The H1 receptor is primarily coupled to the Gq/11 family of G-proteins.[6] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, leads to the downstream cellular responses associated with allergic inflammation, such as smooth muscle contraction and increased vascular permeability.[6] First-generation antihistamines, by stabilizing the inactive state of the H1R, prevent this signaling cascade.

Off-Target Molecular Interactions

A defining characteristic of first-generation antihistamines is their lack of receptor selectivity, which leads to a variety of off-target effects.[5] These interactions are primarily with other GPCRs, including muscarinic, adrenergic, and serotonergic receptors.

Muscarinic Receptor Antagonism

First-generation antihistamines are potent antagonists of muscarinic acetylcholine receptors (mAChRs).[6] There are five subtypes of muscarinic receptors (M1-M5), and these drugs often show affinity for multiple subtypes.[6] This anticholinergic activity is responsible for common side effects such as dry mouth, blurred vision, urinary retention, and constipation.[6] In the central nervous system, muscarinic receptor blockade contributes to the sedative and cognitive-impairing effects of these drugs.[6]

Adrenergic Receptor Antagonism

Several first-generation antihistamines, notably promethazine, also exhibit antagonistic activity at α-adrenergic receptors.[7] This can lead to cardiovascular side effects such as orthostatic hypotension.

Serotonergic Receptor Antagonism

Some first-generation antihistamines, including promethazine and hydroxyzine, have an affinity for serotonin (5-HT) receptors, particularly the 5-HT2A subtype.[7][8] This interaction may contribute to their anxiolytic and sedative properties. Chlorpheniramine has also been found to act as a serotonin reuptake inhibitor.[9]

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of first-generation antihistamines for their various molecular targets is a critical determinant of their therapeutic and adverse effects. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

The following tables summarize the Ki values for several common first-generation antihistamines at the histamine H1 receptor and their principal off-targets.

Table 1: Binding Affinities (Ki, nM) of First-Generation Antihistamines for the Histamine H1 Receptor

| Antihistamine | Ki (nM) for H1 Receptor | Reference(s) |

| Diphenhydramine | 1.7 - 9.2 | [10] |

| Chlorpheniramine | 2.8 (dexchlorpheniramine: 2.67-4.81) | [9][10] |

| Promethazine | 1.4 | [7] |

| Hydroxyzine | 2.0 - 2.1 | [10][11] |

| Doxylamine | 1.25 | [12] |

Table 2: Binding Affinities (Ki, nM) of First-Generation Antihistamines for Muscarinic Receptors

| Antihistamine | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Reference(s) |

| Diphenhydramine | 29 | 120 | 56 | 130 | 63 | [13] |

| Chlorpheniramine | 1300 (dexchlorpheniramine) | - | - | - | - | [9] |

| Promethazine | 21 | 130 | 46 | 110 | 22 | [7] |

| Hydroxyzine | 4600 (IC50) | >10000 (IC50) | 6310 (pA2) | >10000 (IC50) | - | [8] |

| Doxylamine | 210 | 1200 | 450 | 1100 | 490 | [12] |

Table 3: Binding Affinities (Ki, nM) of First-Generation Antihistamines for Adrenergic and Serotonergic Receptors

| Antihistamine | α1-Adrenergic (Ki, nM) | 5-HT2A (Ki, nM) | Reference(s) |

| Promethazine | 4 | 3 | [7] |

| Hydroxyzine | - | 50 | [11] |

| Chlorpheniramine | - | 15.2 (Serotonin Transporter) | [9] |

Experimental Protocols

The characterization of the interaction between first-generation antihistamines and their molecular targets relies on a variety of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Cell lines stably or transiently expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells) are cultured and harvested. The cells are then homogenized, and a crude membrane fraction is prepared by differential centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.[6]

-

Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]mepyramine for H1R) and varying concentrations of the unlabeled test compound (the first-generation antihistamine). The incubation is carried out in an appropriate assay buffer at a specific temperature and for a duration sufficient to reach equilibrium.[6]

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[6]

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This functional assay measures the ability of a compound to antagonize agonist-induced increases in intracellular calcium, a key downstream event in Gq-coupled receptor signaling.

Methodology:

-

Cell Culture and Plating: A cell line stably expressing the receptor of interest (e.g., HEK293-H1R) is cultured and seeded into black-walled, clear-bottom microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer. The dye is cell-permeant and is cleaved by intracellular esterases, trapping it inside the cells.

-

Compound Incubation: The cells are then incubated with varying concentrations of the first-generation antihistamine.

-

Agonist Stimulation and Signal Detection: A known agonist for the receptor (e.g., histamine for H1R) is added to the wells, and the resulting change in fluorescence, which corresponds to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of the antihistamine is quantified by determining its IC50 value, the concentration that produces a 50% inhibition of the agonist-induced calcium response.

GTPγS Binding Assay

This is a functional assay that measures the activation of G-proteins, an early event in GPCR signaling. It is particularly useful for distinguishing between agonists, antagonists, and inverse agonists.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, a membrane preparation containing the receptor of interest is prepared.

-

Incubation: The membranes are incubated with GDP, varying concentrations of the test compound, and a non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS.

-

Agonist Stimulation: An agonist is added to stimulate the receptor and promote the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Separation and Detection: The reaction is terminated, and the amount of [35S]GTPγS bound to the G-proteins is measured, typically by scintillation counting after filtration.

-

Data Analysis: For an antagonist, the assay measures the inhibition of agonist-stimulated [35S]GTPγS binding, and an IC50 value can be determined. For an inverse agonist, a decrease in basal [35S]GTPγS binding will be observed in the absence of an agonist.

Conclusion

First-generation antihistamines are a class of drugs with a rich and complex pharmacology. While their therapeutic benefits are derived from their primary action as inverse agonists at the histamine H1 receptor, their characteristic side-effect profile is a direct result of their interactions with a multitude of other molecular targets, most notably muscarinic, adrenergic, and serotonergic receptors. A thorough understanding of these on- and off-target interactions, quantified through rigorous experimental methodologies, is essential for the rational use of these established drugs and for the development of new therapeutic agents with improved selectivity and safety profiles. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field.

References

- 1. Antihistamines: first generation vs newer antihistamines [aaaai.org]

- 2. First-Generation vs. Second-Generation Antihistamines: Whatâs the Difference? [webmd.com]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Promethazine - Wikipedia [en.wikipedia.org]

- 8. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 9. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Doxylamine - Wikipedia [en.wikipedia.org]

- 13. Diphenhydramine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Off-Target Effects of Phenylephrine in Laboratory Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylephrine is a synthetic sympathomimetic amine widely recognized for its selective agonist activity at α1-adrenergic receptors, leading to its clinical use as a vasopressor and nasal decongestant. However, a growing body of evidence from various laboratory models indicates that its pharmacological profile is more complex than previously understood. This technical guide provides a comprehensive investigation into the off-target effects of phenylephrine, focusing on its interactions with β-adrenergic and imidazoline receptors, as well as its capacity to induce indirect sympathomimetic effects through norepinephrine release. We present quantitative binding and functional data, detailed experimental protocols for assessing these off-target activities, and signaling pathway diagrams to elucidate the underlying molecular mechanisms. A thorough understanding of these non-canonical effects is crucial for accurate interpretation of experimental data and for the development of more selective pharmacological agents.

Introduction

Phenylephrine's primary mechanism of action is the direct stimulation of α1-adrenergic receptors, which are Gq-protein coupled. This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.[1] While this pathway accounts for its principal physiological effects, including increased blood pressure, a nuanced examination reveals a broader spectrum of receptor interactions. This guide delves into these off-target effects, providing the quantitative data and methodological details necessary for researchers to critically evaluate the use of phenylephrine as a selective α1-agonist in their laboratory models.

On-Target Activity: α1-Adrenergic Receptors

Phenylephrine exhibits high affinity and functional potency at all three subtypes of the α1-adrenergic receptor (α1A, α1B, and α1D). It is a highly efficacious agonist for Gq-mediated signaling pathways, including calcium mobilization and ERK1/2 phosphorylation.[2]

Off-Target Profile of Phenylephrine

Beyond its well-documented effects on α1-adrenergic receptors, phenylephrine has been shown to interact with other receptor systems, which can lead to unexpected physiological responses in laboratory settings. These interactions are often of lower affinity and may only be apparent at higher concentrations or under specific experimental conditions, such as the blockade of α1-receptors.

β-Adrenergic Receptor Activity

Contrary to the common classification of phenylephrine as a pure α-agonist, several studies have demonstrated its ability to activate β-adrenergic receptors. This interaction is particularly evident in the cardiovascular system.

While significantly weaker than its affinity for α1-receptors, phenylephrine can bind to β1-adrenergic receptors. This interaction is characterized by a low affinity, as indicated by a high Ki value.

Phenylephrine can induce transient β2-vasodilator activity, an effect that is unmasked when its predominant α-constrictor effects are blocked.[2][3] This has been demonstrated in vivo in the human forearm, where intra-arterial infusion of phenylephrine following α-adrenergic blockade with phentolamine results in vasodilation that is subsequently blocked by the non-selective β-blocker propranolol.[2][3]

Imidazoline Receptor Interactions

The structural similarity of phenylephrine to imidazoline compounds has led to the hypothesis of its potential interaction with imidazoline receptors (I1, I2, I3). These receptors are involved in the central regulation of blood pressure and other physiological processes.[4] While several centrally-acting antihypertensive drugs target I1-imidazoline receptors, direct, high-affinity binding of phenylephrine to these receptors has not been conclusively demonstrated in the literature reviewed.[5][6] Further investigation using specific radioligand binding assays is required to quantify this potential interaction.

Indirect Sympathomimetic Action

A significant off-target effect of phenylephrine is its ability to act as a substrate for the norepinephrine transporter (NAT), leading to the release of endogenous norepinephrine from sympathetic nerve terminals.[1] This indirect action means that a portion of the observed physiological effects of phenylephrine may be attributable to the stimulation of adrenergic receptors by released norepinephrine, rather than direct agonism by phenylephrine itself. This can confound the interpretation of experiments aiming to study selective α1-adrenergic signaling.[1]

Quantitative Data Summary

The following tables summarize the reported binding affinities (pKi) and functional potencies (pEC50) of phenylephrine at various adrenergic receptors. These values are compiled from studies using recombinant human receptors expressed in cell lines and radioligand binding or functional assays.

| Receptor Subtype | Species | Assay Type | pKi | Ki (nM) | Reference |

| α1A-Adrenoceptor | Human | Binding Affinity | 5.86 | 1380 | [7] |

| α1B-Adrenoceptor | Human | Binding Affinity | 4.87 | 13500 | [7] |

| α1D-Adrenoceptor | Human | Binding Affinity | 4.70 | 20000 | [7] |

| α1D-Adrenoceptor | Rat | Binding Affinity | 6.79 | 162.18 | [8] |

| β1-Adrenoceptor | Rat | Binding Affinity | 4.89 | 13000 | [8] |

Table 1: Phenylephrine Binding Affinities (Ki) at Adrenergic Receptors

| Receptor Subtype | Species | Assay Type | pEC50 | EC50 (nM) | Reference |

| α1A-Adrenoceptor | Human | Calcium Mobilization | 6.33 | 468 | [7] |

| α1B-Adrenoceptor | Human | Calcium Mobilization | 5.99 | 1023 | [7] |

| α1D-Adrenoceptor | Human | Calcium Mobilization | 5.82 | 1514 | [7] |

| α1A-Adrenoceptor | Human | ERK Phosphorylation | 6.84 | 145 | [7] |

| α1B-Adrenoceptor | Human | ERK Phosphorylation | 6.51 | 309 | [7] |

| α1D-Adrenoceptor | Human | ERK Phosphorylation | 6.32 | 479 | [7] |

| α1D-Adrenoceptor | Rat | Functional Potency | 6.81 | 154.88 | [8] |

Table 2: Phenylephrine Functional Potencies (EC50) at Adrenergic Receptors

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the off-target effects of phenylephrine.

Radioligand Competition Binding Assay for Adrenergic Receptors